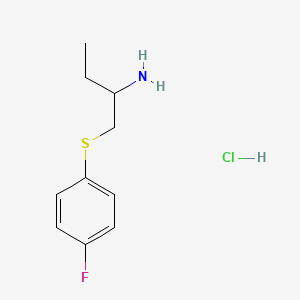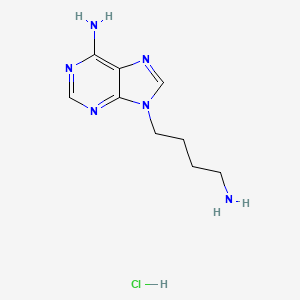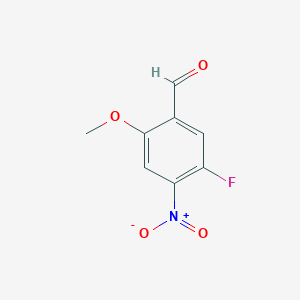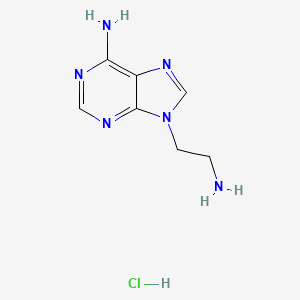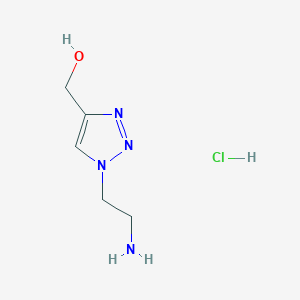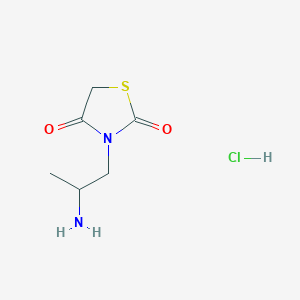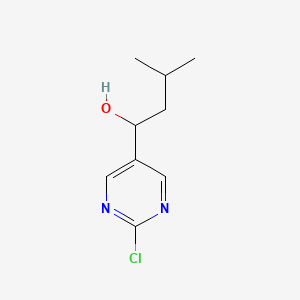
1-(2-氯嘧啶-5-基)-3-甲基丁醇
描述
The compound “1-(2-Chloropyrimidin-5-yl)-3-methylbutan-1-ol” is a type of organic compound known as a pyrimidine, which is a six-membered heterocyclic ring structure with two nitrogen atoms . Pyrimidines are common in many biological compounds, such as the nucleic acids DNA and RNA .
Synthesis Analysis
Pyrimidines can be synthesized through several methods. One common method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction .Molecular Structure Analysis
The molecular structure of pyrimidines involves a six-membered ring with two nitrogen atoms and four carbon atoms . The exact structure of “1-(2-Chloropyrimidin-5-yl)-3-methylbutan-1-ol” would involve additional functional groups attached to this basic ring structure.Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For example, they can participate in nucleophilic aromatic substitution reactions . The exact reactions that “1-(2-Chloropyrimidin-5-yl)-3-methylbutan-1-ol” can undergo would depend on its specific structure and the conditions of the reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the compound “1-(2-chloropyrimidin-5-yl)ethan-1-ol” has a molecular weight of 158.586, a density of 1.3±0.1 g/cm3, and a boiling point of 322.0±17.0 °C at 760 mmHg .科学研究应用
核酸碱基中的互变异构
1-(2-氯嘧啶-5-基)-3-甲基丁醇与嘧啶碱基密切相关,嘧啶碱基在核酸互变异构的研究中具有重要意义。研究表明,这些碱基的互变异构平衡会因不同环境中的分子相互作用而发生改变,可能影响 DNA 和 RNA 结构的稳定性。这种理解有助于掌握基因突变和疾病中的基本过程 (Person 等人,1989)。
DNA 甲基化和表观遗传学
该化合物与嘧啶碱基的关系也使其与 DNA 甲基化研究相关。DNA 甲基化是一个影响基因表达和染色质结构的关键表观遗传过程。对 DNA 甲基转移酶抑制剂的研究,其中包括与嘧啶相关的核苷脱氧胞苷的类似物,在逆转癌症等疾病中发现的异常甲基化模式方面显示出有希望的结果 (Goffin 和 Eisenhauer,2002)。
在药理学研究中的作用
与 1-(2-氯嘧啶-5-基)-3-甲基丁醇类似的氯嘧啶衍生物在药理学研究中具有广泛的应用。例如,衍生物绿原酸表现出多种生物学和药理学效应,包括抗氧化、抗炎和神经保护活性。它对脂质和葡萄糖代谢的调节对治疗代谢紊乱具有影响 (Naveed 等人,2018)。
氟代嘧啶在癌症治疗中的发展
与氯嘧啶密切相关的氟代嘧啶广泛用于癌症治疗。这些化合物的合成和生物物理研究,包括它们与核酸的相互作用和对胸苷酸合成酶等关键酶的抑制作用,对于开发更精确的癌症疗法至关重要 (Gmeiner,2020)。
吡喃嘧啶衍生物的合成
吡喃嘧啶核心与氯嘧啶在结构上相关,由于其治疗潜力在药物化学中具有重要意义。使用杂化催化剂合成吡喃嘧啶衍生物的最新进展强调了该化合物在开发新型药物中的适用性 (Parmar 等人,2023)。
DNA 结合研究
与氯嘧啶相关的阳离子卟啉的研究揭示了 DNA 结合相互作用,这对于理解这些化合物在治疗疾病中的治疗潜力至关重要。这些研究有助于药物设计领域,特别是在开发靶向 DNA 结构的药物方面 (McMillin 等人,2005)。
健康研究中的甲基化模式
了解血液 DNA 中的甲基化模式在流行病学研究中至关重要。对 Alu 和 LINE-1 等重复 DNA 元件的全球 DNA 甲基化研究与氯嘧啶碱基密切相关,有助于评估环境暴露对人类健康的影响 (Zhu 等人,2012)。
安全和危害
The safety and hazards of a compound also depend on its specific structure. For example, the compound “(2-chloropyrimidin-5-yl)methanamine” has hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .
属性
IUPAC Name |
1-(2-chloropyrimidin-5-yl)-3-methylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-6(2)3-8(13)7-4-11-9(10)12-5-7/h4-6,8,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYRCOQJOGNHQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CN=C(N=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1446848.png)
![cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B1446850.png)


